N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazide-hydrazone derivative characterized by a 2-methylfuran-3-carbohydrazide core linked to a 2-hydroxy-3,5-diiodophenyl group via an imine bond.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10I2N2O3/c1-7-10(2-3-20-7)13(19)17-16-6-8-4-9(14)5-11(15)12(8)18/h2-6,18H,1H3,(H,17,19)/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFERVRBXCQUFGJ-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10I2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone linkage allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
a) Antimicrobial Activity
Compound 18 (2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide):
- The methylfuran group may reduce polarity, improving membrane penetration.
b) Cholinesterase Inhibition
- Compound 2k (N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide): Inhibits acetylcholinesterase (AChE) with IC50 = 15.1–140.5 µmol·L⁻¹ .
Target Compound :
- Structural similarity (diiodophenyl + carbohydrazide) suggests possible cholinesterase inhibition, though the methylfuran may alter binding kinetics compared to nitro-substituted analogs.
Structural and Physicochemical Properties
a) Crystallography and Hydrogen Bonding
- N'-[(E)-2-Hydroxy-3,5-diiodobenzylidene]pyridine-3-carbohydrazide (): Monoclinic crystal system (P21/c) with a = 17.4800 Å, b = 8.5710 Å, c = 9.8650 Å. Hydrogen bonding involving the hydroxyl and carbonyl groups likely stabilizes the crystal lattice .
Target Compound :
- Similar diiodo substitution and carbohydrazide backbone suggest comparable crystallographic behavior. The methylfuran may introduce steric effects, altering packing efficiency.
b) Collision Cross-Section (CCS) and Pharmacokinetics
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide (): Predicted CCS values range from 228.8–243.3 Ų for various adducts .
Target Compound :
Key Research Findings and Trends
Diiodo Substitution : Critical for bioactivity (antimicrobial and enzyme inhibition) due to halogen bonding and electron-withdrawing effects .
Core Scaffold Variations: Benzohydrazides (e.g., Compound 18): Superior antibacterial activity. Furan-carbohydrazides (Target Compound): Potential for improved metabolic stability and membrane permeability.
Crystallographic Trends: Monoclinic systems dominate, with hydrogen bonding patterns influencing solubility and stability .
Data Tables
Table 1: Comparative Bioactivity of Selected Hydrazide-Hydrazones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
